molecular formula C19H20N4O3S B2855955 ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate CAS No. 1115873-36-3

ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate

Cat. No. B2855955
CAS RN: 1115873-36-3
M. Wt: 384.45
InChI Key: PLUTYSYORWDQCC-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate” is a nitrogen-containing heterocycle . It contains a pyrrole and a pyrazine ring, which are part of the larger pyrrolopyrazine scaffold . This scaffold is known to exhibit various biological activities .


Synthesis Analysis

The synthesis of similar compounds involves reactions of 2,5-dimethoxytetrahydrofuran with 3-aminothieno[2,3-b]pyridines . The yield of the product is determined by the character of a substituent in position 2 of thieno[2,3-b]pyridine . Another synthetic route involves the Curtius rearrangement of 2-acylazido-3 (1H-pyrrol-1-yl)thieno[2,3-b]pyridines .


Molecular Structure Analysis

The molecular and crystal structures of similar compounds, such as ethyl 4-methoxymethyl-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate, have been determined by X-ray diffraction analysis .


Chemical Reactions Analysis

The Curtius rearrangement of 2-acylazido-3 (1H-pyrrol-1-yl)thieno[2,3-b]pyridines yields 4,5-dihydropyrido[3",2":4,5]thieno[2,3-e]pyrrolo[1,2-a]pyrazin-4-ones .

Future Directions

The pyrrolopyrazine scaffold, which this compound is a part of, is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

ethyl 4-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-2-26-19(25)23-12-10-22(11-13-23)18(24)16-15(21-8-3-4-9-21)14-6-5-7-20-17(14)27-16/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUTYSYORWDQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate

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